molecular formula C13H11FN2O2S B2844870 (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide CAS No. 1385619-21-5

(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide

Cat. No.: B2844870
CAS No.: 1385619-21-5
M. Wt: 278.3
InChI Key: DXYPTXICRRAKAV-UHFFFAOYSA-N
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Description

(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, combining a fluoropyridine moiety with an ethenesulfonamide structure. This places it within two important classes of bioactive molecules: fluorinated heterocycles and sulfonamides. The incorporation of a fluorine atom onto the pyridine ring is a common strategy in drug discovery, as fluorine can profoundly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . Researchers are increasingly synthesizing fluoro-sulphonamide compounds to discover new chemical entities with unique physical, chemical, and biological characteristics . Sulfonamides are a foundational functional group in pharmacology, known for a wide spectrum of biological activities that extends far beyond their traditional antibacterial use . Modern research explores sulfonamide derivatives for applications such as antiviral agents , enzyme inhibitors , and more. The specific geometric arrangement of the (E)-styled ethene bridge in this compound may be a key feature for investigating its interaction with biological targets, for instance, through potential π–π stacking or dipole-dipole interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is designed for use by qualified researchers in laboratory settings to study the properties and potential applications of fluorinated heterocyclic sulfonamides.

Properties

IUPAC Name

(E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-12-6-7-13(15-10-12)16-19(17,18)9-8-11-4-2-1-3-5-11/h1-10H,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPTXICRRAKAV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine, undergoes a halogenation reaction to introduce the fluorine atom at the desired position.

    Coupling Reaction: The fluoropyridine intermediate is then coupled with a phenylethenesulfonamide precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out under an inert atmosphere with a base like potassium carbonate and a solvent such as dimethylformamide.

    Purification: The final product is purified using column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents at the fluoropyridine ring.

Scientific Research Applications

(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the sulfonamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The 5-fluoropyridinyl group distinguishes this compound from analogs such as N-(5-chloro-2-pyridinyl)-(2-(4-[methylsulfonyl]phenyl)carboxamide) (Example 4, US Patent 6,835,739 B2) . Key differences include:

Feature (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide 5-Chloro-pyridinyl Carboxamide (Patent Example)
Pyridine Substituent Fluorine (5-position) Chlorine (5-position)
Functional Group Ethenesulfonamide Carboxamide
Electron Effects High electronegativity, smaller atomic radius Moderate electronegativity, larger atomic size
Potential Impact Enhanced binding via polar interactions; metabolic stability Possible increased lipophilicity

Fluorine’s electronegativity may improve target binding through dipole interactions, while chlorine’s larger size could alter steric compatibility in enzyme active sites.

Sulfonamide vs. Carboxamide Linkages

The ethenesulfonamide group in the target compound contrasts with carboxamide linkages in analogs like those listed in the Pharmacopeial Forum (e.g., compounds m, n, o) . This difference could influence pharmacokinetic properties such as absorption and renal clearance.

Stereochemical and Conformational Considerations

The (E)-configuration of the ethenesulfonamide group enforces a planar, rigid structure, which may optimize interactions with flat binding pockets (e.g., aromatic enzyme subsites). In contrast, single-bonded analogs (e.g., saturated sulfonamides) exhibit greater conformational flexibility, which might reduce binding specificity .

Research Findings and Implications

  • Structural Analysis : Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) could resolve the compound’s 3D conformation, aiding SAR studies .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may confer longer half-lives compared to chloro or methyl analogs, a hypothesis supported by trends in related sulfonamide drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing (E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Sulfonamide Formation : Reacting 5-fluoropyridin-2-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine as a base in anhydrous dichloromethane at 0–5°C).

Ethenesulfonamide Coupling : Introducing the phenyl ethene group via Heck coupling or Wittig reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) or phosphine reagents.

  • Key Optimization Parameters :
  • Temperature : 60–80°C for coupling reactions to ensure completion .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for sulfonamide intermediates .
  • Yield Improvement : Use of excess aryl halide (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

Technique Purpose Key Observations
¹H/¹³C NMR Confirm regiochemistry of fluoropyridine and sulfonamide groupsFluorine-coupled splitting in pyridine protons (~8.5–9.0 ppm) .
HRMS Verify molecular ion ([M+H]⁺)Expected m/z: ~347.08 (C₁₃H₁₂FN₂O₂S⁺) .
HPLC Assess purity (>95%)Retention time matched against standards; UV detection at 254 nm .
  • Advanced Note : X-ray crystallography (if crystals are obtainable) resolves stereochemistry of the ethene group .

Q. How do the compound’s structural features influence its solubility and stability?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility due to the hydrophobic phenyl and fluoropyridine groups. Use DMSO or ethanol for in vitro assays (solubility ~2–5 mg/mL) .
  • Stability :
  • pH Sensitivity : Degrades in strong acidic/basic conditions (pH <3 or >10); stable in neutral buffers .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethenesulfonamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer :

  • Modification Sites :

Fluoropyridine Ring : Replace fluorine with other halogens (Cl, Br) to enhance binding to kinase targets (e.g., EGFR) .

Sulfonamide Group : Introduce methyl or trifluoromethyl substituents to improve metabolic stability .

  • Assays :
  • In Vitro Kinase Inhibition : Screen against a panel of 50+ kinases (IC₅₀ values) .
  • Computational Docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for the same target):

Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM vs. 10 µM) .

Compound Integrity : Re-test batches via HPLC to rule out degradation .

  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability as a confounding factor .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer :

  • Tools :
  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., fluoropyridine ring) .
  • Toxicity Risk : SwissADME predicts hERG inhibition risk (logP >5 increases cardiotoxicity potential) .
  • Validation : Compare in silico results with in vitro hepatocyte clearance assays .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Models :
  • Rodents : BALB/c mice for bioavailability studies (IV vs. oral administration; target AUC₀–₂₄ ≥1000 ng·h/mL) .
  • Disease Models : Xenograft tumors (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition (%TGI >50% at 10 mg/kg) .
  • Analytical Methods : LC-MS/MS for plasma concentration monitoring (LLOQ: 1 ng/mL) .

Data Contradiction Analysis

Q. How to resolve conflicting data on compound stability under varying experimental conditions?

  • Methodological Answer :

  • Case Study : Degradation observed in one study but not another:

Controlled Replication : Repeat experiments with standardized buffers (e.g., PBS pH 7.4) and temperature (25°C vs. 37°C) .

Advanced Analytics : Use UPLC-QTOF to identify degradation products (e.g., hydrolyzed sulfonamide) .

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